4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde
Description
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde (CAS: 1936315-08-0) is a halogenated benzaldehyde derivative with the molecular formula C₈H₅BrFIO and a molecular weight of 350.93 g/mol. Its structure features a bromomethyl (-CH₂Br) group at position 4, a fluorine atom at position 3, an iodine atom at position 5, and an aldehyde (-CHO) functional group at position 1 (Figure 1). This compound is primarily utilized in pharmaceutical and materials science research as a versatile intermediate for cross-coupling reactions and functional group transformations .
Properties
Molecular Formula |
C8H5BrFIO |
|---|---|
Molecular Weight |
342.93 g/mol |
IUPAC Name |
4-(bromomethyl)-3-fluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C8H5BrFIO/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2,4H,3H2 |
InChI Key |
PWJASYIDYHDZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)I)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
4-Fluoro-3-iodobenzaldehyde is commonly used as the aromatic core precursor. It can be synthesized from 4-fluoro-3-iodotoluene by oxidation or from fluoroiodophenol derivatives via formylation routes.
4-Fluoro-3-iodotoluene can be brominated at the benzylic position to introduce the bromomethyl group.
Benzylic Bromination of 4-Fluoro-3-iodotoluene
One efficient method involves radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux in tetrachloromethane (carbon tetrachloride):
| Parameter | Details |
|---|---|
| Reactants | 4-Fluoro-3-iodotoluene, N-bromosuccinimide (NBS), benzoyl peroxide |
| Solvent | Carbon tetrachloride (CCl4) |
| Temperature | Reflux (approx. 76 °C) |
| Time | 3 hours |
| Atmosphere | Nitrogen (to avoid oxidation) |
| Outcome | Formation of 4-(bromomethyl)-3-fluoro-5-iodobenzyl bromide (crude) |
| Yield | Not specified for this step alone |
The crude benzyl bromide is isolated by filtration and evaporation of solvent.
Conversion of Benzyl Bromide to Benzaldehyde
The benzylic bromide intermediate is then converted to the corresponding aldehyde by oxidation or substitution reactions. One reported method involves treatment with sodium bicarbonate in dimethyl sulfoxide (DMSO) at elevated temperature:
| Parameter | Details |
|---|---|
| Reactants | Benzyl bromide intermediate, sodium bicarbonate |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 120 °C |
| Time | 1.5 hours |
| Workup | Quenching with water, extraction with diethyl ether, drying over sodium sulfate |
| Purification | Medium pressure liquid chromatography (MPLC) |
| Yield | 41.5% over two steps (bromination + oxidation) |
This step converts the bromomethyl group into the aldehyde function, yielding 4-fluoro-3-iodobenzaldehyde.
Direct Bromomethylation of Fluoroiodobenzaldehyde
Alternatively, bromomethylation can be performed directly on 4-fluoro-3-iodobenzaldehyde via radical bromination of the methyl group if present or via substitution reactions on hydroxymethyl intermediates, although literature on this direct method is limited.
Related Halogenation and Formylation Reactions
The synthesis of related compounds such as 3-bromo-5-fluoro-2-hydroxybenzaldehyde involves bromination using N-bromosuccinimide in N,N-dimethylformamide at room temperature for 5 hours, yielding 83%.
Formylation of halogenated phenols using hexamethylenetetramine in trifluoroacetic acid under reflux is a common method to introduce the aldehyde group.
Oxidation steps using chromium-based reagents (e.g., chromium trioxide/pyridine or pyridinium chlorochromate) have been reported for related halogenated benzaldehydes.
| Step | Reactants/Conditions | Solvent | Temp | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzylic bromination | 4-Fluoro-3-iodotoluene + NBS + benzoyl peroxide | Carbon tetrachloride | Reflux | 3 h | Not specified | Radical bromination at benzylic position |
| Oxidation to aldehyde | Benzyl bromide + NaHCO3 | DMSO | 120 °C | 1.5 h | 41.5 (two steps) | Conversion to aldehyde by substitution/oxidation |
| Bromination of phenol | 5-Fluoro-2-hydroxybenzaldehyde + NBS | DMF | 20 °C | 5 h | 83 | For related hydroxybenzaldehydes |
| Formylation | Halogenated phenol + hexamethylenetetramine + TFA | Trifluoroacetic acid | Reflux | 10-20 h | 73-83 | Introduction of aldehyde group |
The selective benzylic bromination using N-bromosuccinimide exploits the relatively weaker benzylic C-H bond and the radical mechanism initiated by benzoyl peroxide, avoiding electrophilic aromatic substitution on the aromatic ring.
The oxidation or substitution of the benzyl bromide to the aldehyde in DMSO with sodium bicarbonate likely proceeds via nucleophilic substitution followed by oxidation under the reaction conditions.
Formylation of halogenated phenols using hexamethylenetetramine in acidic media is a classical Duff reaction variant, effective for introducing aldehyde groups ortho or para to hydroxyl groups.
The presence of multiple halogens (fluoro, iodo, bromo) requires careful control of reaction conditions to avoid unwanted side reactions such as dehalogenation or overbromination.
The preparation of 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde is best achieved via a two-step process starting from 4-fluoro-3-iodotoluene involving benzylic bromination with N-bromosuccinimide under radical conditions, followed by oxidation/substitution to the aldehyde using sodium bicarbonate in DMSO. Alternative routes involve formylation of halogenated phenols and subsequent functional group transformations. Yields vary, with the bromination step generally high-yielding and the oxidation step more moderate. The methods are supported by extensive literature and provide a reliable synthetic route for this multifunctional aromatic aldehyde.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodine or N-iodosuccinimide (NIS) under electrophilic conditions.
Major Products Formed
Substitution Products: Formation of new derivatives with different substituents replacing the bromomethyl group.
Oxidation Products: Conversion of the aldehyde group to a carboxylic acid.
Coupling Products: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic properties.
Material Science: It can be utilized in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may be used as probes or inhibitors in biological research.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring . In cross-coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Substituent Positioning and Molecular Properties
The reactivity and applications of halogenated benzaldehydes are heavily influenced by substituent positions and types. Below is a comparative analysis of key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|---|
| 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde | 1936315-08-0 | C₈H₅BrFIO | 350.93 | 4: -CH₂Br; 3: -F; 5: -I; 1: -CHO |
| 3-Bromo-4-fluoro-5-iodobenzaldehyde | 1356113-37-5 | C₇H₃BrFIO | 328.91 | 3: -Br; 4: -F; 5: -I; 1: -CHO |
| 4-Bromo-2-fluoro-5-iodobenzaldehyde | 1803588-49-9 | C₇H₃BrFIO | 328.91 | 4: -Br; 2: -F; 5: -I; 1: -CHO |
| 4-(Bromomethyl)benzaldehyde | 51359-78-5 | C₈H₇BrO | 199.05 | 4: -CH₂Br; 1: -CHO |
| 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde | 2385966-70-9 | C₈H₃BrClF₃O | 287.46 | 3: -Br; 4: -Cl; 5: -CF₃; 1: -CHO |
| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | 185.02 | 4: -Br; 1: -CHO |
Key Observations :
- Substituent Effects : The bromomethyl group (-CH₂Br) in the target compound enhances its reactivity in nucleophilic substitution (e.g., Suzuki coupling) compared to simple bromo (-Br) substituents in analogs like 4-bromobenzaldehyde .
- Steric and Electronic Factors : The iodine atom at position 5 introduces steric bulk and polarizability, which can influence reaction kinetics and regioselectivity. Fluorine’s electronegativity enhances the electron-withdrawing character of the aromatic ring, stabilizing intermediates in cross-coupling reactions .
- Molecular Weight : The presence of iodine and bromomethyl groups increases the molecular weight of the target compound by ~22% compared to 4-bromo-2-fluoro-5-iodobenzaldehyde (328.91 vs. 350.93 g/mol) .
Biological Activity
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of bromine, fluorine, and iodine substituents on a benzaldehyde core. Its molecular formula is C8H6BrFIO, and it has a molecular weight of approximately 296.04 g/mol. The presence of these halogens may influence its reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde exhibit potent anticancer properties. For instance, research has shown that related halogenated benzaldehydes can inhibit the proliferation of various cancer cell lines, including T-lymphoblastic cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde | Jurkat (T-cell) | TBD | Apoptosis induction |
| 4-Bromo-2-fluorobenzaldehyde | HeLa (cervical) | 0.021 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has been identified as a selective inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning and type of halogen substituents significantly affect the biological activity of benzaldehyde derivatives. For example:
- Bromine : Enhances lipophilicity and may improve membrane permeability.
- Fluorine : Often increases metabolic stability and can enhance binding affinity to target proteins.
- Iodine : May contribute to increased electron density, affecting the compound's reactivity.
Research indicates that modifications to these substituents can lead to variations in potency against specific biological targets.
Case Studies
-
Anticancer Activity in T-Lymphoblastic Cells :
- A study evaluated the effects of halogenated benzaldehydes on T-lymphoblastic cell lines such as CCRF-CEM and Jurkat. Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for therapeutic applications in hematological malignancies.
-
Enzyme Inhibition :
- Another investigation focused on the inhibition of purine nucleoside phosphorylase (PNP), an enzyme crucial for purine metabolism. Compounds structurally related to 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde exhibited selective inhibition with promising selectivity profiles against human PNP compared to Mycobacterium tuberculosis PNP.
Q & A
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer : Conduct a meta-analysis of published protocols, controlling for variables like solvent purity, catalyst lot, and humidity. Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time vs. temperature). Validate reproducibility via round-robin testing across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
